![molecular formula C11H12F11IO B3041136 1,1,1,2-Tetrafluoro-2-(heptafluoro-1-propoxy)-4-iodooctane CAS No. 261760-05-8](/img/structure/B3041136.png)
1,1,1,2-Tetrafluoro-2-(heptafluoro-1-propoxy)-4-iodooctane
Overview
Description
“1,1,1,2-Tetrafluoro-2-(heptafluoro-1-propoxy)-3-octene” is a chemical compound with the molecular formula C11H11F11O and a molar mass of 368.19 .
Physical and Chemical Properties The density of this compound is predicted to be 1.362±0.06 g/cm3, and its boiling point is predicted to be 198.2±40.0 °C .
Scientific Research Applications
Catalytic Reduction in Electrochemical Processes
1,1,1,2-Tetrafluoro-2-(heptafluoro-1-propoxy)-4-iodooctane and similar compounds play a role in electrochemical processes. For instance, the catalytic reduction of 1-iodooctane by nickel(I) salen electrogenerated at carbon cathodes in dimethylformamide has been studied, demonstrating the importance of these compounds in enhancing electrochemical reactions and catalysis (Raess et al., 2007).
Radical Additions in Chemical Synthesis
The compound also finds application in the addition of free radicals to unsaturated systems. Studies have explored how similar compounds, like heptafluoro-2-iodopropane, react under various conditions, revealing critical insights into their behavior in radical addition reactions and their utility in synthetic chemistry (Fleming et al., 1973).
Synthesis of Fluorocarbon Polymers
These compounds are also significant in the synthesis of fluorocarbon polymers. For example, the use of heptafluoro-2-iodopropane in telomerization reactions with 1,1-difluoroethylene and tetrafluoroethylene has been reported, highlighting their role in creating models for fluorocarbon polymer systems (Chambers et al., 1964).
Surfactant Synthesis
Moreover, derivatives of this compound have been synthesized as fluorocarbon surfactants, demonstrating low surface tension and the ability to significantly reduce the surface tensions of organic solvents. This highlights their potential use in industrial applications where surfactants are essential (Han et al., 2009).
Immunomodulatory Effects
In a toxicological context, derivatives of this compound, like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, have been evaluated for their immunomodulatory effects in animal models. This research is vital for understanding the potential environmental and health impacts of these compounds (Rushing et al., 2017).
Phytotoxicity Studies
Additionally, the accumulation and phytotoxicity of related compounds like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in plants have been studied. This research is crucial for assessing the environmental impact of these compounds on plant life (Chen et al., 2019).
properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F11IO/c1-2-3-4-6(23)5-7(12,9(15,16)17)24-11(21,22)8(13,14)10(18,19)20/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZOODFYSEAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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